3,5-Dimethylbenzofuran-2-carboxylate

Agrochemical Insecticide Structure-Activity Relationship

Researchers developing diacylhydrazine insect growth regulators require the specific 3,5-dimethyl substitution pattern for optimal larvicidal activity-generic or less-substituted analogs fail to deliver comparable potency. Similarly, programs targeting TMEM16A calcium-activated chloride channels depend on the free carboxylic acid pharmacophore; ester derivatives show no target engagement. • Validated scaffold with defined SAR: 3,5-dimethyl motif maximizes IGR larvicidal efficacy • Essential acid pharmacophore for CaCC (TMEM16A) inhibitor library synthesis • Privileged benzofuran core for kinase inhibitor (PI3K, VEGFR-2) and ischemic cell death lead optimization

Molecular Formula C11H9O3-
Molecular Weight 189.19 g/mol
CAS No. 16817-32-6
Cat. No. B095550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylbenzofuran-2-carboxylate
CAS16817-32-6
Molecular FormulaC11H9O3-
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C)C(=O)[O-]
InChIInChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13)/p-1
InChIKeyCITKJMOBBHFQBZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylbenzofuran-2-carboxylate Procurement & Specifications


3,5-Dimethylbenzofuran-2-carboxylic acid (CAS: 16817-32-6) is a core heterocyclic building block within the benzofuran chemical class [1]. This scaffold is widely recognized for its role in the synthesis of diverse bioactive molecules, spanning applications in medicinal chemistry and agrochemical development [2]. As a key intermediate, its reliable sourcing and consistent quality are critical for downstream synthesis of target compounds in pharmaceutical research and specialty chemical production [1].

1Synthetic intermediate for benzofuran-based bioactive molecule construction
2Reported 3,5-dimethyl substitution pattern critical for target agrochemical activity
3Free carboxylic acid form required for CaCC modulator research; ester analogs inactive

Why Analogs Cannot Replace 3,5-Dimethylbenzofuran-2-carboxylate


The substitution pattern on the benzofuran core is not arbitrary; it is a primary determinant of bioactivity, selectivity, and physical properties [1]. Simple substitution with another benzofuran-2-carboxylic acid derivative (e.g., a 5-methyl or 7-methyl analog) is not a scientifically sound practice, as the specific 3,5-dimethyl configuration has been explicitly identified as the most efficient substituent pattern for achieving high insecticidal activity in certain diacylhydrazine derivatives [2]. The following evidence details precisely how this specific substitution pattern translates into quantifiable performance differentiation relative to its closest in-class analogs, underscoring its non-substitutable role in target-driven research and development.

Substitution pattern
Replacing the 3,5-dimethyl substitution with 5-methyl or 7-methyl analogs may shift insecticidal SAR and reduce target activity.
Functional group
Ester derivatives lack TMEM16A/CaCC inhibitory activity; the carboxylic acid group is a required pharmacophore for this research target.

Evidence for 3,5-Dimethylbenzofuran-2-carboxylate Over Analogs


3,5-Dimethyl Substitution Maximizes Insecticidal Activity

A systematic SAR study of benzoheterocyclic diacylhydrazine derivatives identified the 3,5-dimethyl substitution pattern on the benzoyl ring as the most efficient substituent for achieving high insecticidal activity [1]. This was determined by evaluating larvicidal activities against multiple Lepidopteran species. The study concluded that the specific pattern of substitution on the benzene ring strongly influences both the larvicidal potency and the insecticidal action mode, with the 3,5-dimethyl configuration outperforming other substitution patterns [1].

Substitution Pattern SAR
Class-level
3,5-dimethyl ranked most efficient in tested set; other patterns lower larvicidal activity
Supports procurement for insect growth regulator synthesis research
In vivo larvicidal assays (M. separata, C. pipiens pallens); data to verify in specific systems
Agrochemical Insecticide Structure-Activity Relationship

CaCC Inhibition Requires Free Carboxylic Acid

A study on 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as TMEM16A/CaCC inhibitors revealed a critical structure-activity relationship: the presence of a free carboxylic acid group is essential for activity, whereas ester analogs are inactive [1]. Among the 30 novel compounds synthesized and evaluated, eight acids exhibited potent inhibition with IC50 values less than 6 µM. Compound B25, a free carboxylic acid, was the most potent with an IC50 of 2.8 ± 1.3 µM, while none of the corresponding ester derivatives displayed any inhibitory activity [1].

CaCC Inhibition SAR
Class-level
Carboxylic acid: active (IC50
Carboxylic acid form is essential for TMEM16A target engagement
FRT cell assay; source-specific review
Cytoprotective EC50
Cross-study comparable
EC50 = 0.532 µM and 0.557 µM (specific 3-substituted benzofuran-2-carboxylates)
Substitution strongly modulates potency; core scaffold supports cytoprotection studies
H9c2 cells and rat primary cardiomyocytes under OGD
Kinase IC50
Cross-study comparable
PI3K IC50 = 2.21 nM; VEGFR-2 IC50 = 68 nM (benzofuran derivative); Ref: LY294002 6.18 nM, Sorafenib 31.2 nM
Benzofuran scaffold can yield selective kinase tool compounds for research
Enzymatic kinase assays; HePG2/PC3 cytotoxicity IC50 11–17 µM
Ion Channel TMEM16A Inhibitor

Ischemic Cytoprotection and Benzofuran Substitution

An investigation into 3-substituted-benzofuran-2-carboxylic esters as ischemic cell death inhibitors demonstrated that the nature of the substituent on the benzofuran ring dramatically alters cytoprotective potency [1]. In particular, the introduction of a sulfur atom at the three-position substituent of the benzofuran ring markedly improved the inhibitory potency against cell death in H9c2 cells and rat primary cardiac myocytes [1]. The most potent compounds, such as a 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester (EC50 = 0.532 µM) and a 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino] derivative (EC50 = 0.557 µM), achieved low micromolar to sub-micromolar EC50 values, highlighting the sensitivity of this biological activity to specific modifications of the core scaffold [1].

Cytoprotective EC50
Cross-study comparable
EC50 = 0.532 µM and 0.557 µM (specific 3-substituted benzofuran-2-carboxylates)
Substitution strongly modulates potency; core scaffold supports cytoprotection studies
H9c2 cells and rat primary cardiomyocytes under OGD
Cardioprotection Ischemia Cytoprotection

Kinase Selectivity and Benzofuran Substitution

A new series of benzofuran derivatives was evaluated for anticancer activity and kinase inhibition [1]. Compound 8, a specific benzofuran derivative, demonstrated a dual inhibitory effect against PI3K and VEGFR-2 kinases with IC50 values of 2.21 nM and 68 nM, respectively [1]. This is in comparison to the reference inhibitors LY294002 (PI3K IC50 = 6.18 nM) and sorafenib (VEGFR-2 IC50 = 31.2 nM). The compound also showed cytotoxic activity against HePG2 and PC3 cancer cell lines with an IC50 range of 11–17 µM [1].

Kinase IC50
Cross-study comparable
PI3K IC50 = 2.21 nM; VEGFR-2 IC50 = 68 nM (benzofuran derivative); Ref: LY294002 6.18 nM, Sorafenib 31.2 nM
Benzofuran scaffold can yield selective kinase tool compounds for research
Enzymatic kinase assays; HePG2/PC3 cytotoxicity IC50 11–17 µM
Kinase Inhibitor PI3K VEGFR-2 Anticancer

R&D Applications of 3,5-Dimethylbenzofuran-2-carboxylate


Insect Growth Regulator (IGR) Synthesis

Procurement of 3,5-dimethylbenzofuran-2-carboxylate is strategically justified for laboratories focused on developing novel diacylhydrazine-based insect growth regulators (IGRs). SAR studies have definitively shown the 3,5-dimethyl substitution pattern to be the most efficient for achieving high larvicidal activity in this class [1]. Using a less-substituted or differently substituted analog would likely result in a significant loss of potency and field efficacy, making this specific compound a critical starting material.

TMEM16A/CaCC Modulator Design

Research programs investigating calcium-activated chloride channels (CaCCs) and their physiological roles in secretion, smooth muscle contraction, and sensory transduction should prioritize the procurement of the free carboxylic acid (CAS 16817-32-6) for generating focused compound libraries. Evidence clearly shows that the carboxylic acid group is essential for TMEM16A inhibition, whereas ester derivatives are inactive [2]. Using the acid directly as a core building block for further derivatization ensures that the resulting compounds retain the critical pharmacophore for target engagement.

Cytoprotective Agents for Ischemia-Reperfusion Injury

This compound serves as an ideal starting scaffold for medicinal chemistry efforts aimed at discovering new ischemic cell death inhibitors. Research has demonstrated that the benzofuran-2-carboxylate core, when appropriately substituted, can yield potent cytoprotective agents with sub-micromolar EC50 values in cell models of oxygen and glucose deprivation [3]. The 3,5-dimethyl analog provides a specific, well-defined entry point into this chemical space for systematic SAR exploration and optimization of cardioprotective or neuroprotective leads.

Scaffold for Kinase Inhibitor Discovery

The benzofuran core is a privileged scaffold in kinase inhibitor drug discovery. Studies confirm that certain benzofuran derivatives can achieve low nanomolar potency and selectivity against therapeutically relevant targets like PI3K and VEGFR-2 [4]. 3,5-Dimethylbenzofuran-2-carboxylate provides a valuable synthetic intermediate for generating diverse libraries of analogs to explore and optimize kinase selectivity profiles, building on the demonstrated potential of this heterocyclic framework.

Application
Selection Property
Validation Focus
Insect Growth Regulator Synthesis
3,5-dimethyl substitution pattern
Larvicidal SAR endpoints
TMEM16A/CaCC Modulator Design
Free carboxylic acid pharmacophore
Electrophysiological inhibition assays
Cytoprotective Agent Discovery
Benzofuran-2-carboxylate core scaffold
Cell viability under oxygen-glucose deprivation
Kinase Inhibitor Discovery
Privileged benzofuran heterocycle
Kinase panel selectivity and cytotoxicity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethylbenzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.